An In-Depth Technical Guide to 2-Iodo-5'-ethylcarboxamidoadenosine (2-Iodo-NECA)
An In-Depth Technical Guide to 2-Iodo-5'-ethylcarboxamidoadenosine (2-Iodo-NECA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes, rendering them significant targets for therapeutic intervention. The four subtypes—A1, A2A, A2B, and A3—are ubiquitously expressed and modulate diverse functions ranging from cardiovascular and neural activity to inflammation and immune responses. The development of selective agonists and antagonists for these receptors is a cornerstone of modern pharmacology. Among the myriad of synthetic adenosine analogues, 2-Iodo-5'-ethylcarboxamidoadenosine (2-Iodo-NECA) has emerged as a potent agonist. This guide serves as a comprehensive technical resource, providing an in-depth analysis of the structure, properties, synthesis, and pharmacological profile of 2-Iodo-NECA to facilitate its application in research and drug discovery.
Chemical and Physicochemical Properties
2-Iodo-NECA is a derivative of the non-selective adenosine receptor agonist 5'-N-Ethylcarboxamidoadenosine (NECA), distinguished by the presence of an iodine atom at the 2-position of the adenine purine ring. This modification significantly influences its pharmacological profile.
Caption: Chemical structure of 2-Iodo-5'-ethylcarboxamidoadenosine.
Table 1: Physicochemical Properties of 2-Iodo-5'-ethylcarboxamidoadenosine
| Property | Value | Source |
| IUPAC Name | 1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | N/A |
| Synonyms | 2-Iodo-NECA | N/A |
| CAS Number | 141018-29-3 | N/A |
| Molecular Formula | C₁₂H₁₅IN₆O₄ | N/A |
| Molecular Weight | 434.19 g/mol | N/A |
| Appearance | White to Off-White Solid | N/A |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in Chloroform, DMF | [1] |
Synthesis of 2-Iodo-5'-ethylcarboxamidoadenosine
The synthesis of 2-Iodo-NECA can be achieved through a multi-step process, often starting from commercially available precursors such as 2-iodoadenosine or by modifying NECA. A representative synthetic approach involves the iodination of a protected adenosine derivative followed by functionalization at the 5' position. The following scheme outlines a plausible synthetic route.[2]
Caption: Representative synthetic workflow for 2-Iodo-NECA.
A general synthetic strategy involves the conversion of a suitable starting material, such as guanosine, through a series of reactions including acetylation, chlorination, and radical deamination-halogenation to yield a 2,6-dihalopurine intermediate.[3] Selective displacement of the halogen at the 6-position with an appropriate amine, followed by functionalization at the 5'-position to introduce the ethylcarboxamido group, and subsequent deprotection steps, can afford the final product.[3] A key intermediate in a related synthesis is 9-(2,3,5-tri-O-acetyl-β-D-ribofuranolsyl)-6-chloro-2-iodopurine.[1]
Pharmacological Profile
Table 2: Pharmacological Profile of NECA (for comparison)
| Receptor Subtype | Binding Affinity (Ki) (nM) - Human | Functional Potency (EC50) (µM) - Human |
| A1 | 14 | - |
| A2A | 20 | - |
| A2B | - | 2.4 |
| A3 | 6.2 | - |
Data for NECA is provided as a reference.[4][5][6]
Studies on related 2-alkynyl derivatives of NECA have shown that they can act as full agonists at the A3 receptor, suggesting that modifications at the 2-position can significantly impact efficacy.[7]
Signaling Pathways
The pharmacological effects of 2-Iodo-NECA are mediated through its interaction with adenosine receptors, which are coupled to distinct G protein signaling pathways.
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A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: Signaling pathways modulated by 2-Iodo-NECA.
The net effect of 2-Iodo-NECA on a specific cell or tissue will depend on the relative expression levels of the different adenosine receptor subtypes.
Experimental Protocols
Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Ki) of 2-Iodo-NECA for a specific adenosine receptor subtype.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
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Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
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Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine:
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Receptor membranes (typically 20-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, or [¹²⁵I]AB-MECA for A3).
-
Varying concentrations of unlabeled 2-Iodo-NECA (typically from 10⁻¹⁰ to 10⁻⁵ M).
-
For determination of non-specific binding, use a high concentration of a non-radioactive standard agonist or antagonist (e.g., 10 µM NECA).
-
-
Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (2-Iodo-NECA) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol outlines a method to determine the functional potency (EC50) of 2-Iodo-NECA in modulating adenylyl cyclase activity.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the adenosine receptor of interest (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Stimulation:
-
For A2A and A2B receptors (Gs-coupled): Incubate the cells with varying concentrations of 2-Iodo-NECA in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For A1 and A3 receptors (Gi-coupled): Pre-incubate the cells with varying concentrations of 2-Iodo-NECA, followed by stimulation with a known adenylyl cyclase activator (e.g., forskolin).
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
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cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the 2-Iodo-NECA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Applications and Therapeutic Potential
2-Iodo-NECA serves as a valuable research tool for elucidating the physiological and pathophysiological roles of adenosine receptors. Its potency and potential for subtype selectivity make it useful for:
-
Receptor Characterization: Probing the structure-activity relationships of adenosine receptor ligands.
-
In Vitro and In Vivo Studies: Investigating the downstream effects of adenosine receptor activation in various biological systems.
While the therapeutic applications of 2-Iodo-NECA itself are not yet established, the broader class of adenosine receptor agonists is being investigated for a range of conditions, including:
-
Cardiovascular Diseases: As potential anti-arrhythmic and cardioprotective agents.
-
Inflammatory Disorders: Due to the immunomodulatory effects of adenosine receptor activation.
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Neurological Disorders: For their potential neuroprotective effects.
The specific selectivity profile of 2-Iodo-NECA may offer advantages in targeting specific adenosine receptor-mediated pathways, warranting further investigation into its therapeutic potential.
Conclusion
2-Iodo-5'-ethylcarboxamidoadenosine is a potent adenosine receptor agonist with a distinct pharmacological profile conferred by the 2-iodo substitution. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and pharmacological characteristics, along with detailed protocols for its experimental evaluation. As a powerful research tool, 2-Iodo-NECA will continue to contribute to our understanding of adenosine receptor biology and may serve as a lead compound for the development of novel therapeutics targeting a variety of diseases. Further research is needed to fully elucidate its receptor subtype selectivity and to explore its full therapeutic potential.
References
- Cristalli, G., Eleuteri, A., Franchetti, P., Grifantini, M., Vittori, S., & Klotz, K. N. (1992). Synthesis and pharmacological evaluation of 2-alkynyl derivatives of adenosine-5'-N-ethylcarboxamide. Journal of Medicinal Chemistry, 35(13), 2363-2368.
- Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., Klotz, K. N., & Cristalli, G. (2001). 2-Alkynyl-N6-alkyladenosine-5'-uronamides: a new class of potent and selective agonists for the human A3 adenosine receptor. Journal of Medicinal Chemistry, 44(6), 887-896.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Volpini, R., Lambertucci, C., Taffi, S., Vittori, S., & Cristalli, G. (2002). Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch. Journal of Medicinal Chemistry, 45(16), 3271-3279.
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Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]
- Gao, Z. G., & Jacobson, K. A. (2007). A2B adenosine receptor signaling and regulation. Purinergic Signalling, 3(3), 117-124.
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- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
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